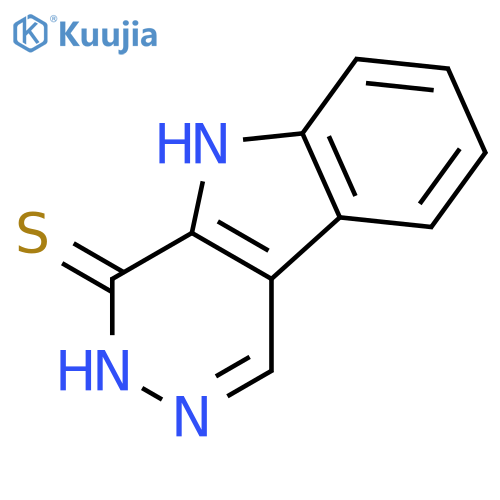Cas no 70107-08-3 (2H,3H,4H-pyridazino4,5-bindole-4-thione)

70107-08-3 structure
商品名:2H,3H,4H-pyridazino4,5-bindole-4-thione
2H,3H,4H-pyridazino4,5-bindole-4-thione 化学的及び物理的性質
名前と識別子
-
- 3,5-dihydro-4H-Pyridazino[4,5-b]indole-4-thione
- EN300-28767
- 1934455-14-7
- 5H-pyridazino[4,5-b]indole-4-thiol
- AKOS016338222
- 2H,3H,4H-pyridazino[4,5-b]indole-4-thione
- Z2327135410
- AKOS022201506
- 3H,4H,5H-pyridazino[4,5-b]indole-4-thione
- 3,5-dihydropyridazino[4,5-b]indole-4-thione
- 70107-08-3
- 2H,3H,4H-pyridazino4,5-bindole-4-thione
-
- インチ: InChI=1S/C10H7N3S/c14-10-9-7(5-11-13-10)6-3-1-2-4-8(6)12-9/h1-5,12H,(H,13,14)
- InChIKey: CGHBJXQQZQJJTI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(N2)C(=S)NN=C3
計算された属性
- せいみつぶんしりょう: 201.03606841g/mol
- どういたいしつりょう: 201.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 72.3Ų
2H,3H,4H-pyridazino4,5-bindole-4-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01EBTM-10g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 10g |
$2031.00 | 2023-12-16 | |
| 1PlusChem | 1P01EBTM-50mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 50mg |
$140.00 | 2024-04-21 | |
| 1PlusChem | 1P01EBTM-1g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 1g |
$521.00 | 2024-04-21 | |
| 1PlusChem | 1P01EBTM-5g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 5g |
$1391.00 | 2023-12-16 | |
| 1PlusChem | 1P01EBTM-250mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 250mg |
$231.00 | 2024-04-21 | |
| 1PlusChem | 1P01EBTM-100mg |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 100mg |
$178.00 | 2024-04-21 | |
| 1PlusChem | 1P01EBTM-2.5g |
3H,4H,5H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 95% | 2.5g |
$960.00 | 2024-04-21 | |
| TRC | H326235-25mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H326235-250mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 250mg |
$ 320.00 | 2022-06-04 | ||
| TRC | H326235-50mg |
2H,3H,4H-pyridazino[4,5-b]indole-4-thione |
70107-08-3 | 50mg |
$ 95.00 | 2022-06-04 |
2H,3H,4H-pyridazino4,5-bindole-4-thione 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
70107-08-3 (2H,3H,4H-pyridazino4,5-bindole-4-thione) 関連製品
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
